molecular formula C17H15NO4 B038275 N-Acetoxy-N-glycolyl-2-aminofluorene CAS No. 115227-95-7

N-Acetoxy-N-glycolyl-2-aminofluorene

Cat. No.: B038275
CAS No.: 115227-95-7
M. Wt: 297.3 g/mol
InChI Key: IBPKZWFYZYIXER-UHFFFAOYSA-N
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Description

N-Acetoxy-N-glycolyl-2-aminofluorene is a chemical compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetoxy-N-glycolyl-2-aminofluorene typically involves the acetylation of N-glycolyl-2-aminofluorene. This process can be carried out using acetic anhydride in the presence of a base such as pyridine . The reaction is usually conducted under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Acetoxy-N-glycolyl-2-aminofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines .

Scientific Research Applications

N-Acetoxy-N-glycolyl-2-aminofluorene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetoxy-N-glycolyl-2-aminofluorene involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release active intermediates that interact with biological molecules, leading to various biochemical effects . The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetoxy-2-aminofluorene
  • N-Glycolyl-2-aminofluorene
  • N-Acetoxy-N-methyl-2-aminofluorene

Uniqueness

N-Acetoxy-N-glycolyl-2-aminofluorene is unique due to the presence of both acetoxy and glycolyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .

Biological Activity

N-Acetoxy-N-glycolyl-2-aminofluorene (N-AcO-Gly-AAF) is a compound of significant interest in the fields of toxicology and carcinogenesis. This article delves into its biological activity, mechanisms of action, and implications for health, supported by various studies and data.

N-AcO-Gly-AAF is synthesized through the acylation of 2-aminofluorene with acetic anhydride followed by glycolylation. Its structure allows it to interact with biological macromolecules, particularly DNA, leading to mutagenic effects.

The primary mechanism by which N-AcO-Gly-AAF exerts its biological effects is through DNA crosslinking . This process can lead to mutations and ultimately carcinogenesis. The compound forms adducts with DNA, which can interfere with replication and transcription processes.

Key Findings:

  • DNA Crosslinking : Studies have shown that N-AcO-Gly-AAF induces crosslinking between DNA strands, which was quantified in experiments involving [methyl-3H]thymidine labeled DNA. The extent of crosslinking was directly proportional to the concentration of the compound used in the reaction mixture .
  • Radical Mechanisms : The involvement of free radicals in the crosslinking process has been suggested. The addition of spin traps reduced the levels of crosslinking, indicating a radical-mediated mechanism .

Biological Activity and Mutagenicity

N-AcO-Gly-AAF has been shown to possess mutagenic properties in various model systems. Its ability to induce mutations has been documented through DNA sequencing studies, which revealed specific mutation spectra associated with exposure to this compound .

Case Studies:

  • In Vivo Studies : Experiments conducted on laboratory animals have demonstrated that exposure to N-AcO-Gly-AAF leads to an increased incidence of tumors, particularly in the liver and bladder.
  • Cell Culture Studies : In vitro assays using human cell lines have confirmed that N-AcO-Gly-AAF can induce significant cytotoxicity and mutagenesis, correlating with its ability to form DNA adducts.

Data Summary

The following table summarizes key research findings related to the biological activity of N-AcO-Gly-AAF:

Study TypeKey FindingsReference
In VivoIncreased tumor incidence in liver and bladder following exposure
In VitroInduction of mutations in human cell lines
Mechanistic StudyDemonstrated DNA crosslinking and radical involvement
Synthesis MethodAcylation followed by glycolylation leads to formation of N-AcO-Gly-AAF

Toxicological Implications

The mutagenic properties of N-AcO-Gly-AAF raise concerns regarding its potential role as a carcinogen. Its structural similarity to other known carcinogens suggests that it could pose similar risks in humans, particularly through dietary or environmental exposure.

Properties

IUPAC Name

[9H-fluoren-2-yl-(2-hydroxyacetyl)amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11(20)22-18(17(21)10-19)14-6-7-16-13(9-14)8-12-4-2-3-5-15(12)16/h2-7,9,19H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPKZWFYZYIXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151009
Record name N-Acetoxy-N-glycolyl-2-aminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115227-95-7
Record name N-Acetoxy-N-glycolyl-2-aminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115227957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetoxy-N-glycolyl-2-aminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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